Zinc butylxanthate
Overview
Description
Zinc butylxanthate, also known as zinc bis(O-butyl carbonodithioate), is an organozinc compound with the molecular formula C₁₀H₁₈O₂S₄Zn. It is widely used in the mining industry as a flotation agent for the extraction of various metal ores. The compound is known for its ability to selectively bind to the surfaces of sulfide minerals, facilitating their separation from other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc butylxanthate is typically synthesized through the reaction of n-butyl alcohol, potassium hydroxide, carbon disulfide, and zinc chloride. The process involves the following steps:
Formation of Potassium Butylxanthate: n-Butyl alcohol reacts with potassium hydroxide to form potassium butylxanthate.
Precipitation of this compound: The potassium butylxanthate is then reacted with zinc chloride to precipitate this compound.
Reaction Conditions:
Temperature: The reactions are generally carried out at room temperature.
Order of Mixing: The order of mixing the reactants can affect the yield and reaction time.
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar steps but on a larger scale. Commercial-grade reagents are often used to reduce costs, and the process is optimized to maximize yield and minimize reaction time .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides and other oxidized products.
Substitution: The compound can participate in substitution reactions where the butyl group is replaced by other alkyl groups.
Decomposition: At high temperatures, this compound can decompose, releasing carbon disulfide and other by-products.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Alkyl halides are often used in substitution reactions.
Decomposition Conditions: Elevated temperatures and the presence of catalysts can facilitate decomposition.
Major Products:
Oxidation: Disulfides and other oxidized sulfur compounds.
Substitution: Alkyl xanthates with different alkyl groups.
Decomposition: Carbon disulfide and other volatile compounds.
Scientific Research Applications
Zinc butylxanthate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of zinc butylxanthate involves its ability to selectively bind to the surfaces of sulfide minerals. This binding occurs through the formation of strong chemical bonds between the sulfur atoms in the xanthate group and the metal ions in the mineral. This selective binding facilitates the separation of the sulfide minerals from other materials during the flotation process .
Molecular Targets and Pathways:
Sulfide Minerals: The primary targets are sulfide minerals such as pyrite, chalcopyrite, and sphalerite.
Comparison with Similar Compounds
Zinc Ethylxanthate: Similar in structure but with an ethyl group instead of a butyl group.
Zinc Propylxanthate: Contains a propyl group instead of a butyl group.
Zinc Pentylxanthate: Contains a pentyl group instead of a butyl group.
Uniqueness of Zinc Butylxanthate:
Selectivity: this compound exhibits high selectivity for certain sulfide minerals, making it particularly effective in flotation processes.
Properties
IUPAC Name |
zinc;butoxymethanedithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10OS2.Zn/c2*1-2-3-4-6-5(7)8;/h2*2-4H2,1H3,(H,7,8);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYNBSGIXOOZGZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=S)[S-].CCCCOC(=S)[S-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2S4Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
110-50-9 (Parent) | |
Record name | Zinc butylxanthate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
363.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150-88-9 | |
Record name | (T-4)-Bis(O-butyl carbonodithioato-κS,κS′)zinc | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zinc butylxanthate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-butyl hydrogen dithiocarbonate , zinc salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZINC BUTYLXANTHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9H0T4L03S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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